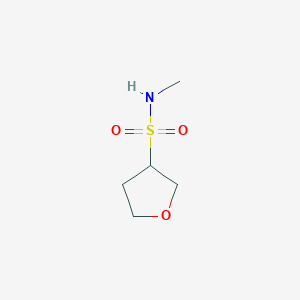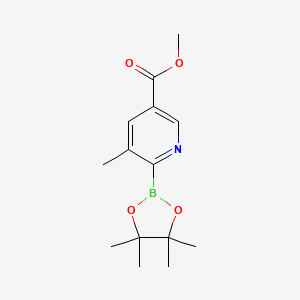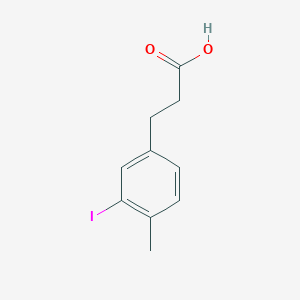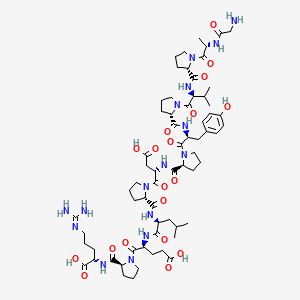
N-methyltetrahydrofuran-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyltetrahydrofuran-3-sulfonamide is an organosulfur compound with the molecular formula C5H11NO3S It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a tetrahydrofuran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-methyltetrahydrofuran-3-sulfonamide can be synthesized through several methods. One common approach involves the reaction of tetrahydrofuran with sulfonyl chloride in the presence of a base, followed by methylation of the resulting sulfonamide. The reaction typically occurs under mild conditions, with the use of solvents such as dichloromethane or acetonitrile .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of deep eutectic solvents (DESs) has also been explored for sustainable and scalable production .
Analyse Des Réactions Chimiques
Types of Reactions
N-methyltetrahydrofuran-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: Reduction of the sulfonamide group can yield amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. These reactions typically occur under controlled temperatures and pressures to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and substituted sulfonamides, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
N-methyltetrahydrofuran-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly those targeting bacterial infections and cancer.
Industry: This compound is used in the production of polymers and other materials with specialized properties.
Mécanisme D'action
The mechanism of action of N-methyltetrahydrofuran-3-sulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically act by inhibiting enzymes involved in folate metabolism, such as dihydropteroate synthase. This inhibition disrupts the synthesis of folic acid, which is essential for DNA replication and cell division in bacteria . The compound’s structure allows it to bind to the active site of the enzyme, preventing the normal substrate from accessing the site .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-methyltetrahydrofuran-3-sulfonamide include:
Sulfonamides: Such as sulfamethoxazole and sulfadiazine, which also contain the sulfonamide group and are used as antibiotics.
Sulfonimidates: Compounds with a similar sulfur (VI) center but different substituents, used in asymmetric synthesis and as intermediates in organic synthesis.
Uniqueness
This compound is unique due to its tetrahydrofuran ring, which imparts specific chemical properties and reactivity. This structural feature distinguishes it from other sulfonamides and allows for unique applications in synthesis and biological research .
Propriétés
Formule moléculaire |
C5H11NO3S |
|---|---|
Poids moléculaire |
165.21 g/mol |
Nom IUPAC |
N-methyloxolane-3-sulfonamide |
InChI |
InChI=1S/C5H11NO3S/c1-6-10(7,8)5-2-3-9-4-5/h5-6H,2-4H2,1H3 |
Clé InChI |
BVHHQZBAPPRWMJ-UHFFFAOYSA-N |
SMILES canonique |
CNS(=O)(=O)C1CCOC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}acetamido)-3-phenylpropanoic acid](/img/structure/B12327459.png)
![isopropyl 4-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoate](/img/structure/B12327466.png)

![4H-Pyrrolo[3,2-c]pyridin-4-one, 1,5-dihydro-2-methyl-](/img/structure/B12327481.png)
![1(2H)-Pyridinecarboxylic acid,2-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-3,4-dihydro-2-phenyl-, phenylmethyl ester, (2S)-](/img/structure/B12327503.png)
![(12aR)-7-(hexyloxy)-3,4,12,12a-tetrahydro-1H-[1,4]Oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione](/img/structure/B12327509.png)

![[9-[2-[2-(2-Azaniumylethylamino)ethylcarbamoyl]phenyl]-6-ethylimino-2,7-dimethylxanthen-3-yl]-ethylazanium;2,2,2-trifluoroacetate](/img/structure/B12327520.png)


![5-[4-[[cis-4-(4,4-Difluoro-1-piperidinyl)cyclohexyl]amino]-6-quinazolinyl]-2-fluoro-3-pyridinol](/img/structure/B12327540.png)

![tert-Butyl (1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-3-yl)carbamate](/img/structure/B12327547.png)
